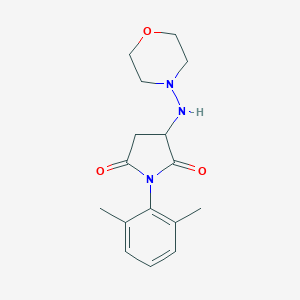
1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione, also known as MPD, is a chemical compound that has been widely used in scientific research due to its unique properties. MPD is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV) and has been shown to have potential therapeutic applications in the treatment of diabetes, cancer, and other diseases. In
作用机制
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione involves inhibition of the enzyme DPP-IV, which is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV results in increased levels of these hormones, which in turn stimulate insulin secretion and improve glucose control. 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has also been shown to have direct effects on cancer cells, inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects. In animal models of diabetes, 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has been shown to improve glucose tolerance and insulin sensitivity, as well as reduce blood glucose levels. 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has been shown to have anti-inflammatory effects, reducing inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.
实验室实验的优点和局限性
1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has several advantages for use in lab experiments. It is a potent and specific inhibitor of DPP-IV, making it a valuable tool for studying the role of this enzyme in various diseases. 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has also been shown to have low toxicity and good solubility in water, making it easy to use in cell culture and animal studies. However, one limitation of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione is its relatively short half-life, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for the use of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione in scientific research. One area of interest is the development of new DPP-IV inhibitors with improved potency and selectivity. Another area of interest is the use of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione in combination with other drugs for the treatment of diabetes and cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione, as well as its potential use in the treatment of other diseases.
合成方法
The synthesis of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione involves the reaction of 2,6-dimethylbenzaldehyde with morpholine in the presence of a catalyst, followed by the addition of an isocyanate and subsequent cyclization to form the pyrrolidine-2,5-dione ring. The final product is obtained through purification and isolation steps. The synthesis of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
科学研究应用
1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases. As a DPP-IV inhibitor, 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
属性
分子式 |
C16H21N3O3 |
|---|---|
分子量 |
303.36 g/mol |
IUPAC 名称 |
1-(2,6-dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H21N3O3/c1-11-4-3-5-12(2)15(11)19-14(20)10-13(16(19)21)17-18-6-8-22-9-7-18/h3-5,13,17H,6-10H2,1-2H3 |
InChI 键 |
SPGLGAPHSSITFC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)CC(C2=O)NN3CCOCC3 |
规范 SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)CC(C2=O)NN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B280067.png)
![methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280068.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280074.png)
![4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280076.png)
![4-[(4-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B280077.png)
![methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280078.png)
![methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280083.png)
![6-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280084.png)
![N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280085.png)
![1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280086.png)
![4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280089.png)
![ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280090.png)
![N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280092.png)
![Ethyl 13-(3-furylmethylene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B280093.png)